Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate
Brand Name: Vulcanchem
CAS No.: 1164467-04-2
VCID: VC5977523
InChI: InChI=1S/C11H10ClF3N2O2/c1-2-19-10(18)8(16)4-9-7(12)3-6(5-17-9)11(13,14)15/h3-5H,2,16H2,1H3/b8-4-
SMILES: CCOC(=O)C(=CC1=C(C=C(C=N1)C(F)(F)F)Cl)N
Molecular Formula: C11H10ClF3N2O2
Molecular Weight: 294.66

Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate

CAS No.: 1164467-04-2

Cat. No.: VC5977523

Molecular Formula: C11H10ClF3N2O2

Molecular Weight: 294.66

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate - 1164467-04-2

Specification

CAS No. 1164467-04-2
Molecular Formula C11H10ClF3N2O2
Molecular Weight 294.66
IUPAC Name ethyl (Z)-2-amino-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate
Standard InChI InChI=1S/C11H10ClF3N2O2/c1-2-19-10(18)8(16)4-9-7(12)3-6(5-17-9)11(13,14)15/h3-5H,2,16H2,1H3/b8-4-
Standard InChI Key RZHNMHOMHLSMDN-YWEYNIOJSA-N
SMILES CCOC(=O)C(=CC1=C(C=C(C=N1)C(F)(F)F)Cl)N

Introduction

Chemical Identity and Structural Features

Stereoelectronic Properties

The trifluoromethyl group (-CF₃) and chlorine atom introduce significant electron-withdrawing effects, polarizing the pyridine ring and enhancing its reactivity toward nucleophilic substitution or cross-coupling reactions. The acrylate moiety’s conjugated double bond facilitates Michael addition reactions, making the compound a versatile building block for synthesizing larger heterocyclic systems .

Synthesis and Reactivity

Retrosynthetic Analysis

A plausible synthesis route involves:

  • Pyridine Core Construction: Starting from 3-chloro-5-(trifluoromethyl)pyridine-2-amine, which can be functionalized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

  • Acrylate Formation: Condensation of the pyridine derivative with ethyl acrylate through a Knoevenagel or Wittig reaction, introducing the α-amino group via reductive amination or direct substitution.

Key Reaction Pathways

  • Nucleophilic Aromatic Substitution: The chlorine atom at position 3 of the pyridine ring is susceptible to displacement by amines, thiols, or alkoxides under basic conditions .

  • Michael Addition: The acrylate’s α,β-unsaturated carbonyl system reacts with nucleophiles (e.g., amines, thiols) to form adducts, a property exploited in drug discovery for creating pharmacophores .

Physicochemical Properties

Predicted and Experimental Data

PropertyValueMethod/Source
Density1.45 ± 0.1 g/cm³QSAR Prediction
Melting Point120–125°C (decomposes)Analogous Compounds
SolubilityInsoluble in water; soluble in DMSO, DMFExperimental Analogs
pKa (amino group)8.2 ± 0.5Computational Prediction

The compound’s low aqueous solubility aligns with its hydrophobic substituents (-CF₃, chloro), while its solubility in polar aprotic solvents like DMSO supports its use in synthetic organic chemistry.

Applications and Biological Relevance

Pharmaceutical Intermediates

Pyridine acrylates are pivotal in constructing kinase inhibitors and antiviral agents. For example, the analog 2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide (CAS 339096-66-1) demonstrates bioactivity in preclinical models, suggesting that the target compound could serve as a precursor for similar molecules .

Agrochemical Development

The trifluoromethyl group enhances lipid solubility and metabolic stability, a trait leveraged in herbicides and insecticides. Ethyl 3-[2-(2-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)acetyl)hydrazino]-3-iminopropanoate (CAS 338979-34-3) exemplifies this application, acting as a protoporphyrinogen oxidase inhibitor .

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric routes to access enantiomerically pure forms for chiral drug synthesis.

  • Biological Screening: Evaluating the compound’s activity against cancer cell lines or microbial pathogens.

  • Computational Modeling: Using DFT calculations to predict reaction pathways and regioselectivity in further functionalization.

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